molecular formula C12H18O2 B12787609 1(3H)-Isobenzofuranone, 3-butyl-3a,4,5,6-tetrahydro-, (3S,3aS)- CAS No. 124815-25-4

1(3H)-Isobenzofuranone, 3-butyl-3a,4,5,6-tetrahydro-, (3S,3aS)-

Cat. No.: B12787609
CAS No.: 124815-25-4
M. Wt: 194.27 g/mol
InChI Key: UPJFTVFLSIQQAV-ONGXEEELSA-N
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Description

1(3H)-Isobenzofuranone, 3-butyl-3a,4,5,6-tetrahydro-, (3S,3aS)- is a chemical compound belonging to the class of isobenzofuranones. This compound is characterized by its unique structure, which includes a butyl group attached to the isobenzofuranone core. The stereochemistry of the compound is specified by the (3S,3aS) configuration, indicating the spatial arrangement of the atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1(3H)-Isobenzofuranone, 3-butyl-3a,4,5,6-tetrahydro-, (3S,3aS)- can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor under acidic or basic conditions. The reaction typically requires a catalyst to facilitate the cyclization process. The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. The process may include steps such as purification and isolation to ensure the compound meets the required specifications. Industrial production methods often focus on maximizing yield and minimizing waste, making the process more efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions

1(3H)-Isobenzofuranone, 3-butyl-3a,4,5,6-tetrahydro-, (3S,3aS)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1(3H)-Isobenzofuranone, 3-butyl-3a,4,5,6-tetrahydro-, (3S,3aS)- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1(3H)-Isobenzofuranone, 3-butyl-3a,4,5,6-tetrahydro-, (3S,3aS)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    1(3H)-Isobenzofuranone: The parent compound without the butyl group.

    3-Butyl-1(3H)-isobenzofuranone: A similar compound with a different stereochemistry.

    Tetrahydroisobenzofuranone: A compound with a similar core structure but different substituents.

Uniqueness

1(3H)-Isobenzofuranone, 3-butyl-3a,4,5,6-tetrahydro-, (3S,3aS)- is unique due to its specific stereochemistry and the presence of the butyl group. These features contribute to its distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

124815-25-4

Molecular Formula

C12H18O2

Molecular Weight

194.27 g/mol

IUPAC Name

(3S,3aS)-3-butyl-3a,4,5,6-tetrahydro-3H-2-benzofuran-1-one

InChI

InChI=1S/C12H18O2/c1-2-3-8-11-9-6-4-5-7-10(9)12(13)14-11/h7,9,11H,2-6,8H2,1H3/t9-,11-/m0/s1

InChI Key

UPJFTVFLSIQQAV-ONGXEEELSA-N

Isomeric SMILES

CCCC[C@H]1[C@H]2CCCC=C2C(=O)O1

Canonical SMILES

CCCCC1C2CCCC=C2C(=O)O1

Origin of Product

United States

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